6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 380187-39-3) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula of the compound is C21H17N3O3 with a molecular weight of 359.38 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group at position 6 and a carboxylic acid group at position 4.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines including Hela, MCF7, and HCT-116. Notably, it showed an IC50 value of 2.59 µM against Hela cells, which is comparable to doxorubicin (IC50 = 2.35 µM) .
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Specifically, it was observed to cause S-phase arrest in Hela cells and G2/M phase arrest in MCF7 cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine | Hela | 2.59 | S-phase arrest and apoptosis |
Doxorubicin | Hela | 2.35 | Standard chemotherapy agent |
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine | MCF7 | 4.66 | G2/M phase arrest |
Doxorubicin | MCF7 | 4.57 | Standard chemotherapy agent |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Certain derivatives demonstrated promising activity through in vitro assays . Molecular docking studies suggested that these compounds bind effectively to pantothenate synthetase from M. tuberculosis, indicating their potential as lead candidates for tuberculosis treatment.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by the nature of substitutions on the phenyl rings:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances anticancer activity by stabilizing the molecular structure and improving binding interactions with biological targets.
- Comparative Analysis : Compounds with different substitutions were compared to assess their efficacy; those with para-substituted phenyl groups showed varied activities depending on electronic characteristics .
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
- Study on Anticancer Activity : A study synthesized multiple derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions led to enhanced potency against selected cancer types .
- Antitubercular Evaluation : Another study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their subsequent testing against M. tuberculosis strains revealed significant inhibitory effects .
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-8-10-16(27-2)11-9-14)22-20(19)24(23-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDWQLZCIKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.